molecular formula C5H9NO4 B093042 N-Acetylserine CAS No. 16354-58-8

N-Acetylserine

Cat. No.: B093042
CAS No.: 16354-58-8
M. Wt: 147.13 g/mol
InChI Key: JJIHLJJYMXLCOY-BYPYZUCNSA-N
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Description

N-Acetyl-Serine is a biologically available N-terminal capped form of the proteinogenic alpha amino acid L-serine. N-Acetyl-Serine can be produced either via direct synthesis of specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases .

Mechanism of Action

Target of Action

N-Acetyl-L-serine, also known as N-Acetylserine, primarily targets the Coagulation factor XIII A chain in humans . This protein plays a crucial role in the final stages of blood clotting, where it cross-links fibrin, making the fibrin matrix more stable and resistant to degradation .

Mode of Action

It is known that n-acetyl-l-serine can bind to the cysb deacetylase protein . This interaction could potentially influence the activity of this enzyme, leading to changes in cellular processes .

Biochemical Pathways

N-Acetyl-L-serine is involved in the biosynthesis of cysteine, an essential amino acid. The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . This process is regulated by serine acetyltransferase, which synthesizes O-acetylserine from substrates L-serine and acetyl coenzyme A . This enzyme plays a key role in regulating cellular cysteine levels .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests it may be readily absorbed and distributed in the body .

Result of Action

It is known that the compound plays a role in the biosynthesis of cysteine, which is essential for protein synthesis and other cellular functions . By influencing the levels of cysteine in the cell, N-Acetyl-L-serine could potentially impact a wide range of cellular processes.

Action Environment

The action of N-Acetyl-L-serine can be influenced by various environmental factors. For instance, the availability of serine in the cell environment can impact the uptake, synthesis, and metabolism of serine, which in turn can affect macrophage activation and inflammatory responses . Furthermore, the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-serine plays a crucial role in various biochemical reactions. This pathway is finely regulated via feedback inhibition and stimulation of enzymatic activities .

In the biosynthesis of cysteine, Serine acetyltransferase (SATase) catalyzes the formation of O-acetyl-serine (OAS) from L-serine . N-Acetyl-L-serine can be seen as a form of activated serine, ready to participate in subsequent reactions .

Cellular Effects

N-Acetyl-L-serine influences various cellular processes. It is involved in the regulation of nutrient and metabolite movement between blood and the brain . It is also involved in the modulation of specific serine-related metabolic pathways in the liver .

Molecular Mechanism

The molecular mechanism of N-Acetyl-L-serine involves its conversion to O-acetyl-serine by SATase, which is a key step in the biosynthesis of cysteine . This reaction links the serine metabolism to cysteine biosynthesis . The SATase enzyme itself is subject to feedback regulation by cysteine, ensuring a balanced production of cysteine in the cell .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in long-term metabolic processes, such as the biosynthesis of cysteine .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Acetyl-L-serine in animal models. It is known that L-serine, the parent compound of N-Acetyl-L-serine, has been studied in animal models, where it has shown neuroprotective effects .

Metabolic Pathways

N-Acetyl-L-serine is involved in the Asp-family amino acid biosynthetic pathway, leading to the production of cysteine . It is also involved in the phosphorylated pathway of serine synthesis .

Transport and Distribution

N-Acetyl-L-serine is transported and distributed within cells and tissues as part of its role in various metabolic processes. It is involved in the regulation of nutrient and metabolite movement between blood and the brain .

Subcellular Localization

The subcellular localization of N-Acetyl-L-serine is not explicitly documented in the literature. The enzymes involved in its metabolic pathways, such as SATase, have been found in various subcellular compartments. For instance, SATase isoforms have been found in the cytosol, chloroplasts, and mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-Serine can be synthesized through various methods. One common method involves the esterification of serine using methanol or ethyl alcohol, followed by chlorination through sulfoxide chloride, and subsequent acylation . The acylated product is then recrystallized to obtain N-acetyl-Serine. This method is efficient, with high reaction yields and minimal by-products .

Industrial Production Methods

In industrial settings, N-Acetyl-Serine can be produced through the enzymatic action of N-acetyltransferases, which catalyze the transfer of an acetyl group to serine . This method is advantageous due to its specificity and efficiency in producing high-purity N-Acetyl-Serine.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-Serine undergoes various chemical reactions, including:

    Oxidation: N-Acetyl-Serine can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert N-Acetyl-Serine into its reduced forms.

    Substitution: N-Acetyl-Serine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetyl-Serine can yield oxo derivatives, while reduction can produce reduced forms of the compound .

Properties

IUPAC Name

(2S)-2-acetamido-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIHLJJYMXLCOY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167615
Record name N-Acetylserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16354-58-8
Record name Acetylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16354-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylserine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-Serine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207.6 °C
Record name N-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: N-Acetylserine acts as the physiological inducer of the cysteine regulon in bacteria like Klebsiella aerogenes and Salmonella typhimurium. [, ] It binds to the CysB protein, a LysR-type transcriptional regulator, enhancing its binding to the cysJIH promoter and diminishing its binding to the cysB promoter. [] This interaction ultimately promotes the transcription of genes involved in cysteine biosynthesis.

      A: Research suggests that this compound can indirectly influence the renin-angiotensin system. Studies show that N-Acetylcysteine, a related compound with a sulfhydryl group, inhibits angiotensin-converting enzyme (ACE) activity in vivo. [, , ] This inhibition leads to a reduced pressor effect of angiotensin I and decreased plasma angiotensin II levels. [, ] While the study specifically investigated N-Acetylcysteine, it suggests a potential link between this compound and the renin-angiotensin system, which warrants further investigation.

        ANone: The molecular formula of this compound is C5H9NO4, and its molecular weight is 147.13 g/mol.

          ANone: The provided research papers primarily focus on the biological activity and metabolic pathways of this compound. Information about its material compatibility and stability under various conditions is limited within these studies.

            ANone: While this compound plays a crucial role in regulating cysteine biosynthesis, the provided research doesn't directly attribute any catalytic properties to the molecule itself. Its primary function, as highlighted, is its interaction with regulatory proteins like CysB.

              ANone: The provided research papers primarily focus on experimental investigations of this compound. While computational chemistry and modeling could offer valuable insights into its interactions and properties, these specific studies don't delve into such analyses.

                A: The presence of a sulfhydryl group in N-Acetylcysteine is crucial for its ability to enhance the hypotensive effect of nitroglycerin and reverse nitrate tolerance in rats. [] Conversely, this compound, which has a hydroxyl group in place of the sulfhydryl group, did not exhibit the same protective effects against nitrate tolerance. [] This difference highlights the importance of the sulfhydryl group for the specific biological activities related to nitrate tolerance and the hypotensive effects of nitroglycerin.

                  A: Yes, the acetylation of serine to form this compound can significantly alter its recognition by enzymes and transporters. For instance, this compound is a substrate for acylamino acid-releasing enzymes, which specifically cleave the N-acetyl group. [] This modification differentiates this compound from serine in metabolic pathways and protein synthesis.

                    ANone: The provided research papers primarily focus on the biological roles and mechanisms of action of this compound. Detailed information regarding its stability under various conditions and specific formulation strategies to improve its stability, solubility, or bioavailability is limited within these studies.

                      ANone: The research papers provided don't explicitly address SHE regulations for this compound. It's important to consult relevant regulatory guidelines and safety data sheets for handling and usage.

                        ANone: While the research highlights the biological activity of this compound, it doesn't delve into the specifics of its ADME profile. Further research is needed to understand how it's processed within the body.

                          ANone: The provided research mainly focuses on the mechanistic aspects of this compound, particularly its role as an inducer in cysteine biosynthesis and its potential implications for the renin-angiotensin system. While it highlights the compound's biological relevance, detailed studies on its efficacy in specific cell-based assays or animal models are not extensively covered in these papers. Further research is needed to explore its therapeutic potential.

                              ANone: While the provided research focuses on the biological activities of this compound, it does not extensively cover detailed toxicology studies or long-term safety data. Further research is necessary to establish its safety profile comprehensively.

                              ANone: The provided research papers primarily focus on the fundamental biological roles and mechanisms of action of this compound. In-depth information concerning drug delivery, biomarkers, environmental impact, and other related aspects requires further investigation and is not extensively addressed in these specific studies.

                                ANone: Some key historical findings related to this compound include:

                                • Identification as an inducer of cysteine biosynthesis: Early research identified this compound as a key molecule involved in regulating cysteine biosynthesis in bacteria. [, ] This discovery highlighted its importance in amino acid metabolism and regulation.
                                • Elucidation of its interaction with CysB protein: Studies uncovered the specific interaction between this compound and the CysB protein, a transcriptional regulator. [, ] This finding provided crucial insights into the molecular mechanisms by which this compound influences gene expression related to cysteine biosynthesis.
                                • Potential role in nitrate tolerance and the renin-angiotensin system: More recent research suggests a potential link between this compound and the renin-angiotensin system. [, , ] This connection stemmed from studies on N-Acetylcysteine, which shares structural similarities with this compound.

                                  ANone: Potential areas for interdisciplinary research and collaboration involving this compound include:

                                  • Exploring its role in gut microbiota and health: Research suggests that this compound may be involved in modulating gut microbiota and influencing host health. [] Collaborative efforts between microbiologists, immunologists, and nutritionists could shed light on the intricate interplay between diet, gut microbiota, and this compound, potentially leading to novel strategies for improving gut health and overall well-being.

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